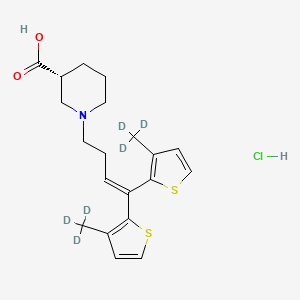
Tiagabine-methyl-d6 Hydrochloride
描述
替加宾-d6 (盐酸盐) 是替加宾的氘代形式,替加宾主要用作抗惊厥药。氘代版本替加宾-d6 通常用作质谱法中定量替加宾的内标。 该化合物以其抑制γ-氨基丁酸 (GABA) 转运蛋白 1 (GAT-1) 的作用而闻名,这会增加中枢神经系统中 GABA 的可用性,从而发挥抗惊厥作用 .
作用机制
替加宾-d6 (盐酸盐) 通过抑制 GABA 转运蛋白 1 (GAT-1) 来发挥作用。这种抑制会增加突触间隙中 GABA 的浓度,增强其对神经传递的抑制作用。 GABA 可用性的提高会导致神经元兴奋性的降低,这有利于治疗癫痫和其他神经系统疾病 .
生化分析
Biochemical Properties
Tiagabine-methyl-d6 Hydrochloride, like its parent compound Tiagabine, is believed to operate as a selective GABA reuptake inhibitor . It interacts with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Cellular Effects
The cellular effects of this compound are primarily related to its impact on GABA neurotransmission. By inhibiting the reuptake of GABA, it increases the availability of this inhibitory neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, by modulating neuronal excitability.
Molecular Mechanism
It is thought to operate as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Temporal Effects in Laboratory Settings
Studies on Tiagabine suggest that the pharmacodynamic effect of the drug may outlast its pharmacokinetic effect .
Dosage Effects in Animal Models
Studies on Tiagabine have shown unexpected CNS effects in dogs receiving daily oral doses of 5 mg/kg/day or greater .
Metabolic Pathways
Tiagabine, the parent compound of this compound, is metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of Tiagabine is excreted unchanged, with the remaining dose excreted into the urine and feces, primarily as metabolites .
Transport and Distribution
Tiagabine is rapidly absorbed with a bioavailability of ≥90% after oral ingestion . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% .
Subcellular Localization
Given its role as a GABA reuptake inhibitor, it is likely to be localized in the vicinity of GABA transporters, which are typically found in the membranes of presynaptic neurons .
准备方法
合成路线和反应条件
替加宾-d6 (盐酸盐) 的合成涉及将氘原子掺入替加宾分子中反应条件通常涉及使用氘代试剂和溶剂,以确保氘原子在所需位置掺入 .
工业生产方法
替加宾-d6 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及多个纯化和质量控制步骤,以确保最终产品符合科学研究所需的规格 .
化学反应分析
反应类型
替加宾-d6 (盐酸盐) 可以发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 这种反应涉及添加氢或去除氧。常见的还原剂包括氢化锂铝和硼氢化钠。
常用试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,替加宾-d6 的氧化会导致羧酸的形成,而还原则可以产生醇或胺 .
科学研究应用
替加宾-d6 (盐酸盐) 广泛应用于科学研究,尤其是在以下领域:
化学: 作为质谱法中定量替加宾的内标。
生物学: 研究替加宾的药代动力学和代谢。
医学: 开发新的抗惊厥药物,并了解 GABA 重摄取抑制剂的作用机制。
相似化合物的比较
类似化合物
替加宾: 替加宾-d6 的非氘代形式,用作抗惊厥药。
加巴喷丁: 另一种抗惊厥药,通过调节 GABA 活性起作用,但通过不同的机制。
替加宾-d6 的独特性
替加宾-d6 由于其氘代性质而具有独特性,这使得它在质谱法中特别有用作为内标。 氘原子的存在允许对生物样品中的替加宾进行精确定量,有助于药代动力学和药效学研究 .
属性
IUPAC Name |
(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-OUCKJYDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


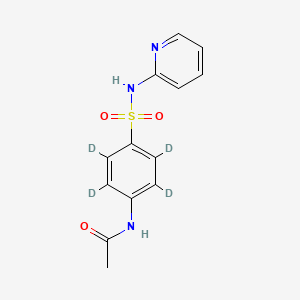

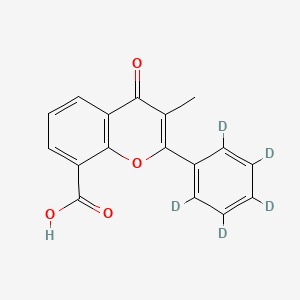
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
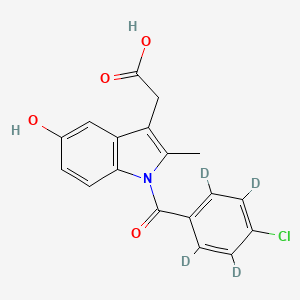
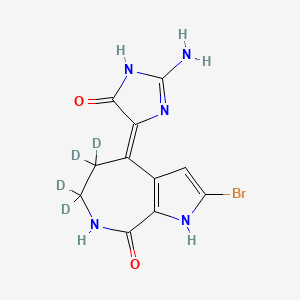
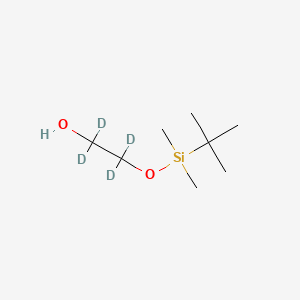
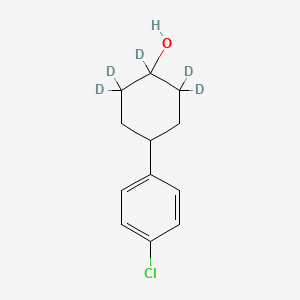
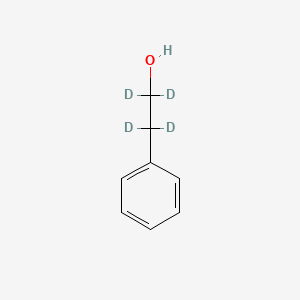

![[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate](/img/structure/B564628.png)



